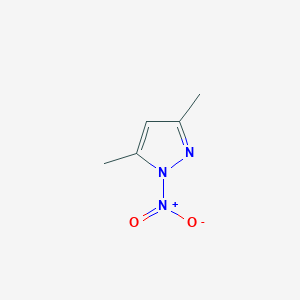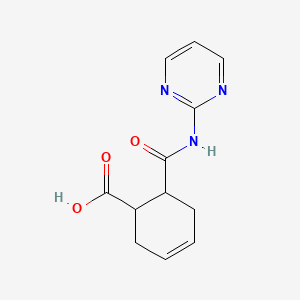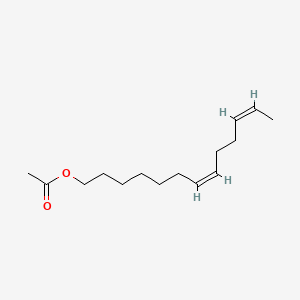
(Z,Z)-Trideca-7,11-dien-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z)-Trideca-7,11-dien-1-yl acetate is a chemical compound known for its role as a sex pheromone in various insect species. This compound is characterized by its unique structure, which includes two double bonds in the Z configuration at the 7th and 11th positions of a tridecane chain, and an acetate group at the terminal position. Its primary function in nature is to attract male insects for mating purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-Trideca-7,11-dien-1-yl acetate typically involves the stereoselective formation of Z-alkenes. One common method is the Wittig reaction, where a phosphorus ylide reacts with an aldehyde to form the desired Z-alkene. The reaction conditions often include the use of non-stabilized ylides and dipolar aprotic solvents to achieve high Z-selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often employing catalytic systems and controlled reaction environments to ensure the desired stereochemistry is maintained.
Analyse Des Réactions Chimiques
Types of Reactions
(Z,Z)-Trideca-7,11-dien-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The double bonds can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated tridecane derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z,Z)-Trideca-7,11-dien-1-yl acetate is used as a model compound for studying stereoselective synthesis and reaction mechanisms involving Z-alkenes.
Biology
Biologically, this compound is significant in the study of insect behavior and pheromone communication. It is used in experiments to understand mating patterns and pest control strategies.
Medicine
Industry
Industrially, this compound is utilized in the formulation of pheromone-based pest control products. These products are environmentally friendly alternatives to traditional pesticides, targeting specific insect species without harming other organisms.
Mécanisme D'action
The mechanism of action of (Z,Z)-Trideca-7,11-dien-1-yl acetate involves its interaction with olfactory receptors in male insects. The compound binds to specific receptors, triggering a signaling cascade that leads to behavioral responses such as attraction and mating. The molecular targets are primarily located in the antennae of the insects, where the pheromone receptors are concentrated.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z,Z)-7,11-Hexadecadienyl acetate: Another insect pheromone with a similar structure but a longer carbon chain.
(Z,E)-9,11-Tetradecadienyl acetate: A compound with one Z and one E double bond, used by different insect species.
(Z,Z)-3,13-Octadecadien-1-ol acetate: A pheromone with a similar functional group but different double bond positions.
Uniqueness
(Z,Z)-Trideca-7,11-dien-1-yl acetate is unique due to its specific double bond positions and chain length, which make it highly selective for certain insect species. This selectivity is crucial for its effectiveness as a pheromone in pest control applications.
Propriétés
Numéro CAS |
56577-33-4 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
[(7Z,11Z)-trideca-7,11-dienyl] acetate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h3-4,7-8H,5-6,9-14H2,1-2H3/b4-3-,8-7- |
Clé InChI |
NHWLOHOBCVRYFC-KPDBFRNYSA-N |
SMILES isomérique |
C/C=C\CC/C=C\CCCCCCOC(=O)C |
SMILES canonique |
CC=CCCC=CCCCCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


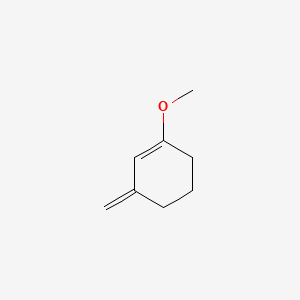
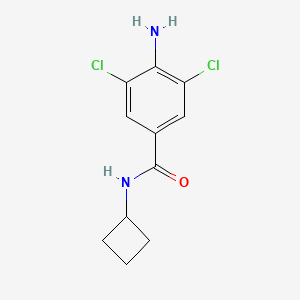
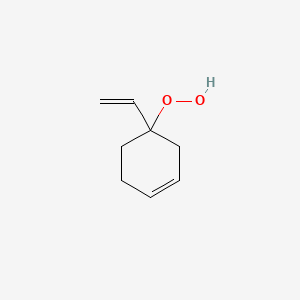
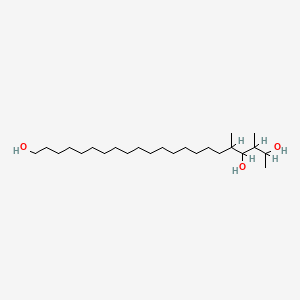
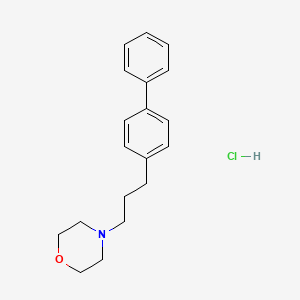

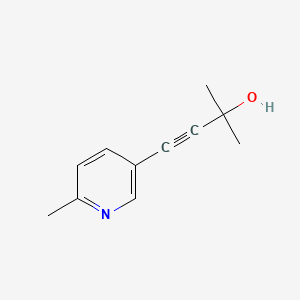
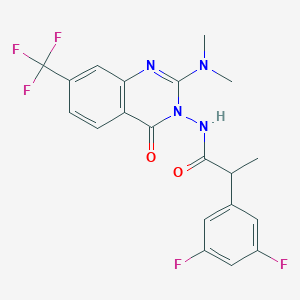

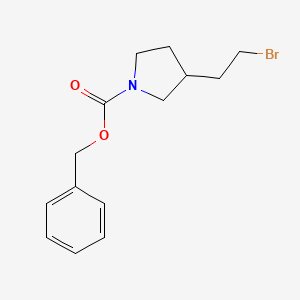

![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
